![molecular formula C20H23BO4 B1455195 2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde CAS No. 2096339-03-4](/img/structure/B1455195.png)
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Übersicht
Beschreibung
The compound is a derivative of boronic acid, which is often used in organic synthesis . Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki reaction, a type of cross-coupling reaction .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have been synthesized through substitution reactions .
Molecular Structure Analysis
The compound likely contains a benzene ring substituted with a benzyloxy group and a tetramethyl-[1,3,2]dioxaborolan-2-yl group. The exact structure would need to be confirmed through spectroscopic techniques such as NMR .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. They can undergo nucleophilic and amidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are typically solid at room temperature .
Wissenschaftliche Forschungsanwendungen
-
- Application : The compound 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which has a similar structure, can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : The specific methods of application would depend on the reaction being performed. Typically, this compound would be added to a reaction mixture containing the arene to be borylated, and the reaction would be carried out under conditions suitable for borylation .
- Results or Outcomes : The outcome of the reaction would be the borylated arene or the fluorenylborolane, depending on the specific reaction being performed .
-
- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester, another boronic acid derivative, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Methods of Application : This compound would be dissolved in various alcohols, and the stability of the resulting solutions would be analyzed using liquid chromatography-mass spectrometry (LCMS) .
- Results or Outcomes : The results of these studies would provide information on the stability of boronate esters in different alcohols, which could be useful in the design of new boronate ester-based compounds .
-
- Application : The compound 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : The specific methods of application would depend on the reaction being performed. Typically, this compound would be added to a reaction mixture containing the arene to be borylated, and the reaction would be carried out under conditions suitable for borylation .
- Results or Outcomes : The outcome of the reaction would be the borylated arene or the fluorenylborolane, depending on the specific reaction being performed .
-
- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester, another boronic acid derivative, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Methods of Application : This compound would be dissolved in various alcohols, and the stability of the resulting solutions would be analyzed using liquid chromatography-mass spectrometry (LCMS) .
- Results or Outcomes : The results of these studies would provide information on the stability of boronate esters in different alcohols, which could be useful in the design of new boronate ester-based compounds .
-
- Application : The compound 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of following intermediates for generating conjugated copolymers .
- Methods of Application : The specific methods of application would depend on the reaction being performed. Typically, this compound would be added to a reaction mixture containing the arene to be borylated, and the reaction would be carried out under conditions suitable for borylation .
- Results or Outcomes : The outcome of the reaction would be the borylated arene or the fluorenylborolane, depending on the specific reaction being performed .
-
- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester, another boronic acid derivative, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Methods of Application : This compound would be dissolved in various alcohols, and the stability of the resulting solutions would be analyzed using liquid chromatography-mass spectrometry (LCMS) .
- Results or Outcomes : The results of these studies would provide information on the stability of boronate esters in different alcohols, which could be useful in the design of new boronate ester-based compounds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-10-11-18(16(12-17)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYUTUPOLUMDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



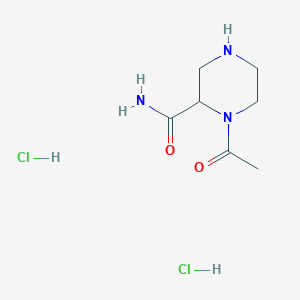
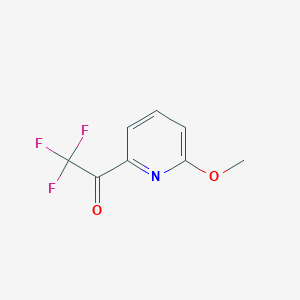
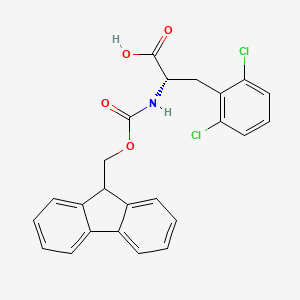
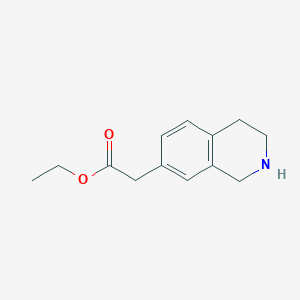
![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)
![2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1455121.png)
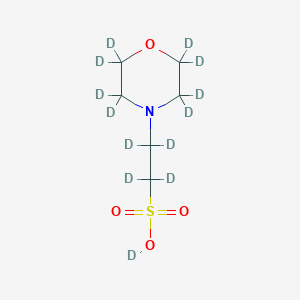
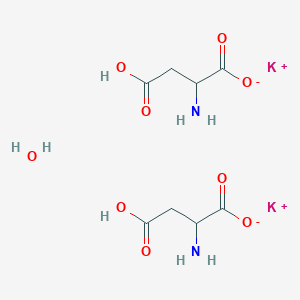
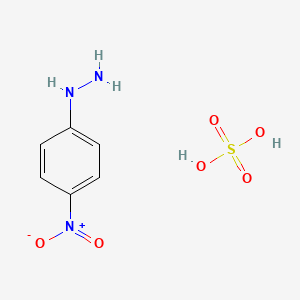
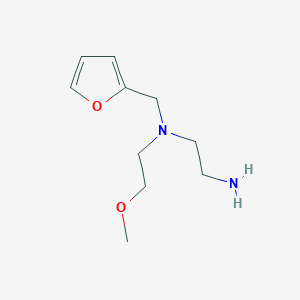
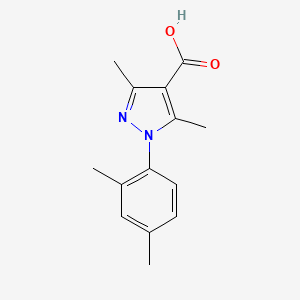
![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)
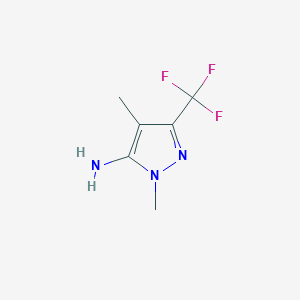
![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)